Cas no 5753-96-8 (Ethyl 2-oxohexanoate)

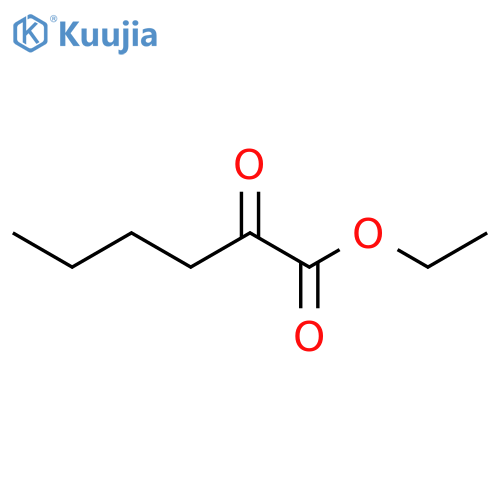

Ethyl 2-oxohexanoate structure

商品名:Ethyl 2-oxohexanoate

Ethyl 2-oxohexanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-oxohexanoate

- 2-oxohexanoic acid ethyl ester

- ethyl alpha-ketocaproate

- 2-Keto Hexanoic acid ethyl ester

- Ethyl-2-Oxohexanoate

- Hexanoic acid, 2-oxo-, ethyl ester

- Ethyl2-oxohexanoate

- Ethyl a-ketocaproate

- PubChem18138

- ethyl alpha-oxo-hexanoate

- KSC269I9R

- AMOT0214

- 2-oxo-hexanoic acid ethyl ester

- WRQGPGZATPOHHX-UHFFFAOYSA-N

- EBD51886

- AM85828

- PB13106

- AX812925

- DTXSID90437028

- FT-0650158

- 5753-96-8

- DS-1135

- MFCD09952021

- AKOS005063424

- Sulfurhexafluoride

- SY021272

- 8CHS2NK8NX

- EN300-114756

- CS-0049501

- SCHEMBL910019

- A8206

- DB-001371

- DTXCID90387852

- FE140602

- 962-756-6

-

- MDL: MFCD09952021

- インチ: 1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3

- InChIKey: WRQGPGZATPOHHX-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 158.09400

- どういたいしつりょう: 158.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 0.981

- ふってん: 211.7°C at 760 mmHg

- フラッシュポイント: 81 ºC

- 屈折率: 1.421

- PSA: 43.37000

- LogP: 1.30880

Ethyl 2-oxohexanoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD129257)

Ethyl 2-oxohexanoate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 2-oxohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075187-1g |

Ethyl 2-oxohexanoate |

5753-96-8 | 95+% | 1g |

942.0CNY | 2021-07-06 | |

| Enamine | EN300-114756-0.05g |

ethyl 2-oxohexanoate |

5753-96-8 | 95% | 0.05g |

$19.0 | 2023-10-25 | |

| eNovation Chemicals LLC | Y0980570-100g |

Ethyl 2-oxohexanoate |

5753-96-8 | 95% | 100g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | D505336-100g |

Ethyl 2-oxohexanoate |

5753-96-8 | 97% | 100g |

$1005 | 2023-09-02 | |

| eNovation Chemicals LLC | D500211-25G |

ethyl 2-oxohexanoate |

5753-96-8 | 97% | 25g |

$195 | 2024-07-28 | |

| eNovation Chemicals LLC | D403525-100g |

Ethyl 2-oxohexanoate |

5753-96-8 | 96% | 100g |

$600 | 2024-06-05 | |

| eNovation Chemicals LLC | D500211-10G |

ethyl 2-oxohexanoate |

5753-96-8 | 97% | 10g |

$110 | 2024-07-28 | |

| Fluorochem | 075970-25g |

Ethyl 2-oxohexanoate |

5753-96-8 | 95% | 25g |

£140.00 | 2022-03-01 | |

| Apollo Scientific | OR902525-25g |

Ethyl 2-oxohexanoate |

5753-96-8 | 97+% | 25g |

£91.00 | 2025-02-20 | |

| TRC | B435023-50mg |

Ethyl 2-Oxohexanoate |

5753-96-8 | 50mg |

$ 50.00 | 2022-04-02 |

Ethyl 2-oxohexanoate 関連文献

-

1. The nonadrides. Part V. Biosynthesis of glauconic acidJ. L. Bloomer,C. E. Moppett,J. K. Sutherland J. Chem. Soc. C 1968 588

-

2. New aspects of organocadmium chemistry. Part II. Selective activation of organocadmium reactions: synthesis of 1,2-diketones and α-oxo-estersJ. Kollonitsch J. Chem. Soc. A 1966 456

-

Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507

-

4. The nonadrides. Part VI. Dimerisation of the C9 unit in vivo and in vitroR. K. Huff,C. E. Moppett,J. K. Sutherland J. Chem. Soc. Perkin Trans. 1 1972 2584

-

5. NotesM. A. Kazi,Ishrat Hussain Khan,Mohammed Yousuf Khan,M. N. Kale,Allan Maccoll,R. A. Horne,R. A. Courant,G. R. Frysinger,M. C. B. Hotz,Robert Shaw,G. Hallas,D. C. Taylor,J. Charalambous,M. J. Frazer,W. Gerrard,B. K. Tidd,A. R. Katritzky,A. J. Waring,G. P. Ellis,J. King,T. B. Lee,P. C. Crofts,K. Gosling,R. W. Alder,M. C. Whiting,E. W. Abel,G. R. Willey,A. B. A. Jansen,P. J. Stokes,R. S. Mann,A. R. H. Cole,G. A. Osborne J. Chem. Soc. 1964 1511

5753-96-8 (Ethyl 2-oxohexanoate) 関連製品

- 20577-61-1(Methyl 2,4-dioxopentanoate)

- 13246-52-1(Ethyl 2,4-dioxohexanoate)

- 13192-04-6(Dimethyl 2-Ketoglutaconate)

- 15933-07-0(Ethyl 2-oxobutanoate)

- 20279-44-1(Butyl 2-oxopropanoate)

- 108-56-5(Diethyl 2-oxobutanedioate)

- 50461-74-0(Ethyl 2-Oxopentanoate)

- 615-79-2(ethyl 2,4-dioxopentanoate)

- 3952-66-7(Methyl 2-oxobutanoate)

- 5965-53-7(Diethyl 2-oxopentanedioate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5753-96-8)Ethyl 2-oxohexanoate

清らかである:99%/99%/99%

はかる:25.0g/50.0g/100.0g

価格 ($):152.0/265.0/465.0